(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
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Overview
Description
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and migration .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
6-Bromofuro[3,2-b]pyridin-2-yl)methanol:
Uniqueness
(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and methanamine functionality contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(6-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-2-3-7-4-8(5-10)12-9(7)11-6/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
SPONECNXMYHSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)CN |
Origin of Product |
United States |
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